Methyl 4-methylfuran-3-carboxylate

Antimicrobial Furan derivatives MIC

Methyl 4-methylfuran-3-carboxylate (CAS 57279-03-5) is a substituted furan-3-carboxylate ester featuring a 4-methyl group on the furan ring, with molecular formula C7H8O3 and molecular weight 140.14 g/mol. It serves as a versatile building block in organic synthesis and medicinal chemistry, with its electronic and steric profile distinct from unsubstituted or 2-substituted furan carboxylate analogs.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 57279-03-5
Cat. No. B3191752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylfuran-3-carboxylate
CAS57279-03-5
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=COC=C1C(=O)OC
InChIInChI=1S/C7H8O3/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3
InChIKeyPUWMYLHEKBBUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methylfuran-3-carboxylate (CAS 57279-03-5) for Medicinal Chemistry and Chemical Synthesis Procurement


Methyl 4-methylfuran-3-carboxylate (CAS 57279-03-5) is a substituted furan-3-carboxylate ester featuring a 4-methyl group on the furan ring, with molecular formula C7H8O3 and molecular weight 140.14 g/mol . It serves as a versatile building block in organic synthesis and medicinal chemistry, with its electronic and steric profile distinct from unsubstituted or 2-substituted furan carboxylate analogs [1]. The compound is commercially available and has been employed in total synthesis campaigns, notably as an intermediate in the construction of (±)-gnididione [2].

Why Methyl 4-methylfuran-3-carboxylate Cannot Be Interchanged with Unsubstituted or 2-Substituted Furan Carboxylates


Substitution pattern on the furan ring critically governs both synthetic accessibility and biological target engagement. Methyl 4-methylfuran-3-carboxylate possesses a 4-methyl group adjacent to the ester at position 3, creating a distinct steric and electronic environment compared to methyl furan-3-carboxylate (unsubstituted) or 2-substituted analogs [1]. This substitution influences lithiation regioselectivity during further functionalization—2-silylated-3-furoic acids lithiate exclusively at C-4, whereas 4-methyl substitution blocks this site and redirects reactivity to alternative positions . In biological contexts, structure-activity relationship (SAR) studies on furan-carboxylic acid derivatives demonstrate that substituent position and identity on the furan core significantly modulate antifungal potency, with ester derivatives showing distinct activity profiles relative to amide or hydrazide counterparts [2]. Consequently, substituting this specific 4-methyl-3-carboxylate regioisomer with an unsubstituted or differently substituted analog is likely to alter both synthetic outcomes and biological performance.

Quantitative Differentiation Evidence: Methyl 4-methylfuran-3-carboxylate and Its Derivatives vs. Structural Analogs


Antimicrobial Activity of a 4-Methylfuran-3-carboxylate Derivative vs. Clinical Antibiotics

A derivative of methyl 4-methylfuran-3-carboxylate, specifically methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, exhibited antimicrobial activity against multiple bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) ranged from 15.6 to 62.5 µg/mL across the panel, with the lowest values observed against S. aureus and A. baumannii at 15.6 µg/mL [1]. In direct comparison, the compound demonstrated more potent activity than the pristine antibiotics gentamicin (against bacteria) and fluconazole (against Candida spp.) under identical assay conditions [1].

Antimicrobial Furan derivatives MIC Molecular docking

In Silico ADME and Target Engagement Profile of a 4-Methylfuran-3-carboxylate Derivative

Computational analyses of methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate at the M06-2X/6-31+G(d,p) level revealed favorable ADME properties and target engagement. Molecular docking identified 2CCG (thymidylate kinase, TMK) and 4FUV (carbapenem-associated resistance protein, CarO) as target proteins for S. aureus and A. baumannii, respectively [1]. P450 cytochrome analysis demonstrated inhibition of CYP2C9, and MM-GBSA binding free energy calculations indicated better predicted binding than the pristine antibiotic comparator [1].

In silico ADME Molecular docking CYP2C9

Structure-Activity Relationship: Ester Derivatives of Furan-Carboxylic Acids Exhibit Distinct Antifungal Potency from Amide and Hydrazide Analogs

A systematic structure-activity relationship (SAR) study on natural furan-carboxylic acid (HHCA) derivatives evaluated ester, amide, hydrazide, and peptide-containing analogs for antifungal activity against eight plant pathogens. The study found that peptide-containing derivatives showed superior antifungal potency compared with their hydrazide, amide, and ester counterparts [1]. While the specific ester analog tested was not methyl 4-methylfuran-3-carboxylate, this SAR demonstrates that esterification of the furan-carboxylic acid core yields a distinct activity tier relative to other functional group derivatizations.

Antifungal Structure-activity relationship Furan-carboxylic acid Botrytis cinerea

Antiproliferative Activity Benchmarking: Furan Derivatives Exhibit Sub-Micromolar IC50 Values Against HeLa and SW620 Cancer Cell Lines

In a series of 36 novel furan derivatives and precursors, pronounced antiproliferative effects were observed in HeLa cells for nine compounds (1, 4, 17, 20, 21, 24, 27, 31, 32), with IC50 values ranging from 0.08 to 8.79 μM [1]. Four compounds (24, 26, 32, 35) demonstrated moderate to potent activity against SW620 colorectal cancer cells [1]. While the specific furan core in methyl 4-methylfuran-3-carboxylate was not directly tested, this study establishes a performance benchmark for the furan chemotype against two common cancer cell lines.

Anticancer Furan derivatives HeLa SW620 IC50

Procurement-Relevant Application Scenarios for Methyl 4-methylfuran-3-carboxylate Based on Evidence


Scaffold for Antimicrobial Hit-to-Lead Optimization

Procure methyl 4-methylfuran-3-carboxylate as a starting material for synthesizing 2-substituted derivatives with antimicrobial potential. Evidence from a closely related 2-(2-methoxy-2-oxoethyl)-substituted derivative demonstrates MIC values as low as 15.6 µg/mL against S. aureus and A. baumannii, outperforming gentamicin and fluconazole in head-to-head comparison [1]. This scaffold can serve as the foundation for further SAR-driven optimization against ESKAPE pathogens.

Intermediate in Total Synthesis of Guaiane Furanosesquiterpenes

Methyl 4-methylfuran-3-carboxylate has documented utility as a synthetic intermediate in the total synthesis of (±)-gnididione, a guaiane furanosesquiterpene metabolite of Gnidia latifolia [1]. Researchers pursuing natural product synthesis or developing furan-containing terpenoid analogs should prioritize this compound for constructing the 4-methylfuran-3-carboxylate substructure.

Building Block for Anticancer Agent Development Targeting HeLa and SW620 Cell Lines

The furan-3-carboxylate chemotype is associated with potent antiproliferative activity, with IC50 values as low as 0.08 μM against HeLa cells and moderate-to-potent activity against SW620 colorectal cancer cells [1]. Methyl 4-methylfuran-3-carboxylate can be elaborated into substituted analogs for screening against these cell lines, guided by established SAR that identifies key structural features conferring activity.

Furan-Carboxylate Ester Core for Structure-Activity Relationship Studies

Systematic SAR analysis of furan-carboxylic acid derivatives demonstrates that esterification yields a distinct activity tier compared to amide, hydrazide, and peptide derivatives in antifungal assays [1]. Methyl 4-methylfuran-3-carboxylate provides the ester form of the 4-methylfuran-3-carboxylate core, enabling direct comparison with corresponding acid, amide, or hydrazide analogs in parallel biological evaluations.

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